7-Bromo-3-hydroxyquinoline-2-carboxylic acid
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Overview
Description
7-Bromo-3-hydroxyquinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6BrNO3. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-hydroxyquinoline-2-carboxylic acid typically involves the bromination of 3-hydroxyquinoline-2-carboxylic acid. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-hydroxyquinoline-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine in acetic acid under reflux.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of 7-bromo-3-quinoline-2-carboxylic acid.
Reduction: Formation of 7-bromo-3-hydroxyquinoline-2-methanol.
Scientific Research Applications
7-Bromo-3-hydroxyquinoline-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
Mechanism of Action
The mechanism of action of 7-Bromo-3-hydroxyquinoline-2-carboxylic acid involves its interaction with various molecular targets. In medicinal chemistry, it can act as an inhibitor of specific enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects. The compound’s hydroxyl and carboxylic acid groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxyquinoline-2-carboxylic acid: Lacks the bromine atom, which can affect its reactivity and biological activity.
7-Chloro-3-hydroxyquinoline-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical properties and applications.
8-Hydroxyquinoline: A well-known compound with broad applications but lacks the carboxylic acid group, affecting its solubility and reactivity
Uniqueness
7-Bromo-3-hydroxyquinoline-2-carboxylic acid is unique due to the presence of both bromine and hydroxyl groups, which enhance its reactivity and potential for forming various derivatives. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
7-bromo-3-hydroxyquinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-6-2-1-5-3-8(13)9(10(14)15)12-7(5)4-6/h1-4,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPULUFFDHMBBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)O)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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